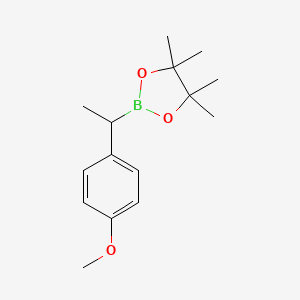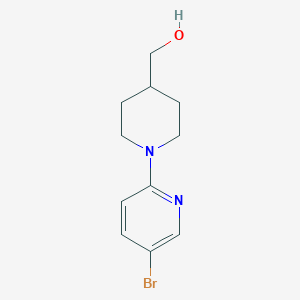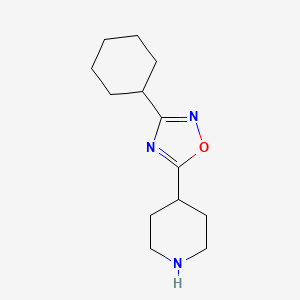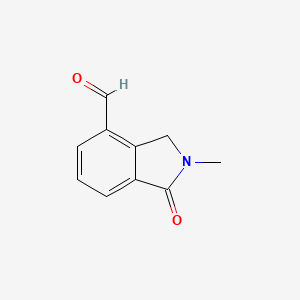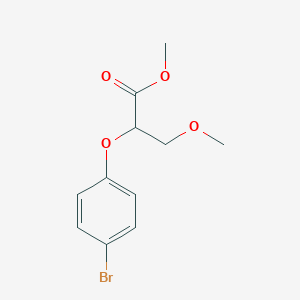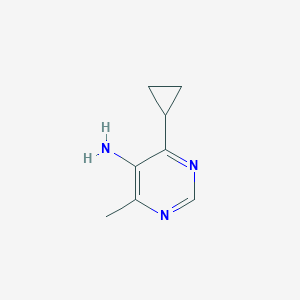
4-Cyclopropyl-6-methyl-5-pyrimidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropyl-6-methyl-5-pyrimidinamine is a chemical compound known for its applications in various fields, particularly in agriculture as a fungicide. It is a systemic, broad-spectrum fungicide that inhibits the biosynthesis of methionine in phytopathogenic fungi . This compound is also known by the name Cyprodinil .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-6-methyl-5-pyrimidinamine involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-cyclopropyl-6-methylpyrimidine with aniline derivatives . The reaction typically requires a catalyst and is conducted under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyclopropyl-6-methyl-5-pyrimidinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can modify the pyrimidine ring, leading to different derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions typically involve halogenating agents or other nucleophiles.
Major Products Formed
The major products formed from these reactions include hydroxylated and substituted derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
4-Cyclopropyl-6-methyl-5-pyrimidinamine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its effects on fungal growth and metabolism.
Medicine: Investigated for potential therapeutic applications due to its antifungal properties.
Industry: Widely used in agriculture as a fungicide to protect crops from fungal infections.
Wirkmechanismus
The mechanism of action of 4-Cyclopropyl-6-methyl-5-pyrimidinamine involves the inhibition of methionine biosynthesis in fungi . This inhibition disrupts protein synthesis and cell division, leading to the death of the fungal cells . The compound targets specific enzymes involved in the methionine biosynthesis pathway .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fludioxonil: Another fungicide with a different mode of action, often used in combination with 4-Cyclopropyl-6-methyl-5-pyrimidinamine.
Thiophanate-methyl: A fungicide with a similar application but different chemical structure.
Tebuconazole: A triazole fungicide with a different mechanism of action.
Uniqueness
This compound is unique due to its specific inhibition of methionine biosynthesis, which makes it particularly effective against certain fungal pathogens . Its systemic action and broad-spectrum activity further enhance its utility in agricultural applications .
Eigenschaften
Molekularformel |
C8H11N3 |
|---|---|
Molekulargewicht |
149.19 g/mol |
IUPAC-Name |
4-cyclopropyl-6-methylpyrimidin-5-amine |
InChI |
InChI=1S/C8H11N3/c1-5-7(9)8(6-2-3-6)11-4-10-5/h4,6H,2-3,9H2,1H3 |
InChI-Schlüssel |
IXRHWFLCOHPBSQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NC=N1)C2CC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


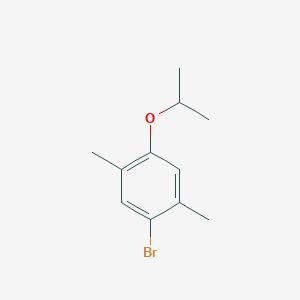
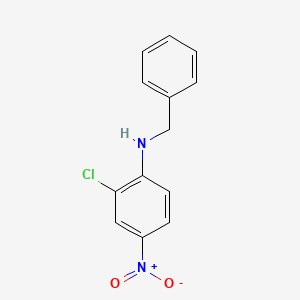
![Boc-(r)-3-([1,1'-biphenyl]-3-yl)-2-(aminomethyl)propanoic acid](/img/structure/B13987197.png)
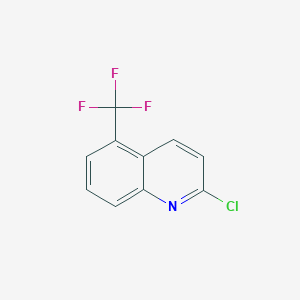
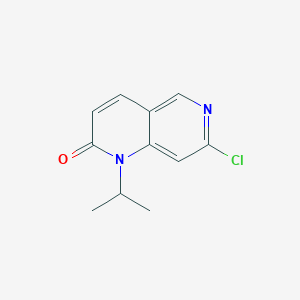
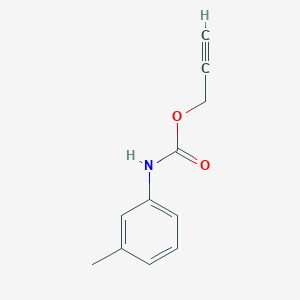
![[2-(Methyloxy)-8-quinolinyl]boronic acid](/img/structure/B13987207.png)
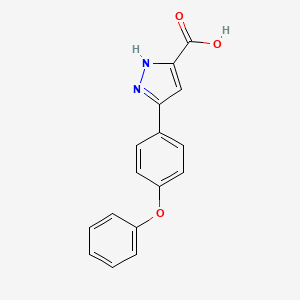
![[4-(Phenylmethoxymethyl)cyclohexen-1-yl] trifluoromethanesulfonate](/img/structure/B13987214.png)
